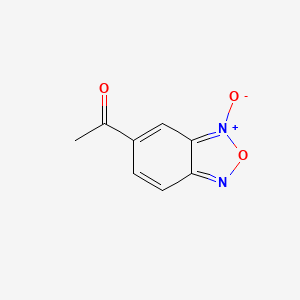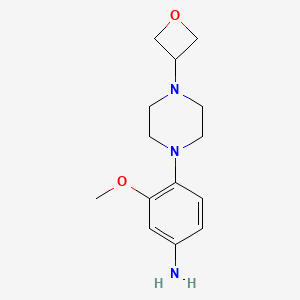
3-Methoxy-4-(4-(oxetan-3-yl)piperazin-1-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methoxy-4-(4-(oxetan-3-yl)piperazin-1-yl)aniline is an organic compound with the molecular formula C13H19N3O It features a methoxy group, an oxetane ring, and a piperazine ring attached to an aniline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-(4-(oxetan-3-yl)piperazin-1-yl)aniline typically involves multi-step organic reactions One common route starts with the preparation of the oxetane ring, followed by its attachment to a piperazine derivative
Oxetane Ring Formation: The oxetane ring can be synthesized via cyclization reactions involving epoxides and halogenated compounds under basic conditions.
Piperazine Derivative Preparation: Piperazine derivatives are often synthesized through nucleophilic substitution reactions involving piperazine and appropriate alkyl halides.
Final Assembly: The oxetane-containing piperazine derivative is then reacted with 3-methoxyaniline under conditions that facilitate nucleophilic aromatic substitution, typically in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and scalability.
化学反応の分析
Types of Reactions
3-Methoxy-4-(4-(oxetan-3-yl)piperazin-1-yl)aniline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Electrophiles like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Conversion of nitro groups to amines.
Substitution: Introduction of nitro, sulfonyl, or halogen groups on the aromatic ring.
科学的研究の応用
Chemistry
In chemistry, 3-Methoxy-4-(4-(oxetan-3-yl)piperazin-1-yl)aniline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a candidate for probing enzyme active sites and receptor binding domains.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmaceutical intermediate. It may serve as a precursor for drugs targeting various diseases, including cancer and neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism by which 3-Methoxy-4-(4-(oxetan-3-yl)piperazin-1-yl)aniline exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The oxetane ring and piperazine moiety can enhance binding affinity and selectivity, while the methoxy group can influence the compound’s pharmacokinetic properties.
類似化合物との比較
Similar Compounds
4-(4-(Oxetan-3-yl)piperazin-1-yl)aniline: Lacks the methoxy group, which may affect its reactivity and binding properties.
3-Methoxy-4-(4-methylpiperazin-1-yl)aniline: Contains a methyl group instead of the oxetane ring, leading to different chemical and biological properties.
4-(1-Piperazinyl)aniline: Does not have the methoxy or oxetane groups, making it less complex and potentially less versatile.
Uniqueness
3-Methoxy-4-(4-(oxetan-3-yl)piperazin-1-yl)aniline is unique due to the presence of both the oxetane ring and the methoxy group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development.
特性
分子式 |
C14H21N3O2 |
|---|---|
分子量 |
263.34 g/mol |
IUPAC名 |
3-methoxy-4-[4-(oxetan-3-yl)piperazin-1-yl]aniline |
InChI |
InChI=1S/C14H21N3O2/c1-18-14-8-11(15)2-3-13(14)17-6-4-16(5-7-17)12-9-19-10-12/h2-3,8,12H,4-7,9-10,15H2,1H3 |
InChIキー |
OFVKAFHBLMKLJQ-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)N)N2CCN(CC2)C3COC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


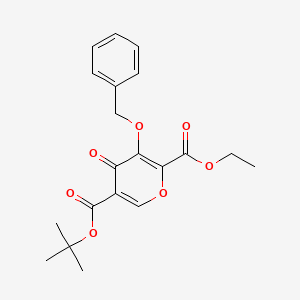

![(R)-N-[(S)-1-[2-[Di(adamantan-1-yl)phosphino]phenyl]ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B12085495.png)
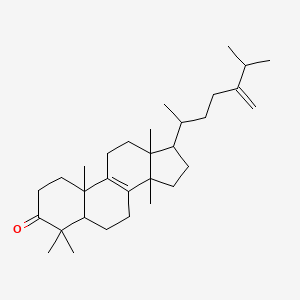
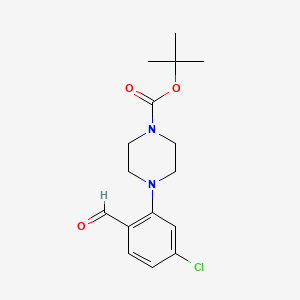

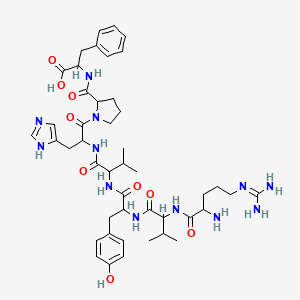
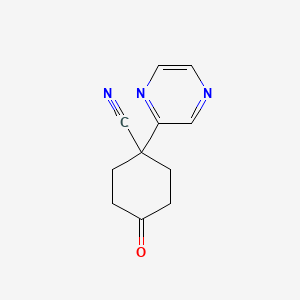

![Hydrazine, [1-(1,3-benzodioxol-5-yl)ethyl]-](/img/structure/B12085524.png)
![1-Azabicyclo[1.1.1]pentane](/img/structure/B12085528.png)
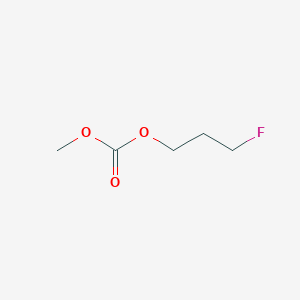
![[4-Oxo-4-[1-oxo-1-[4-oxo-4-(1-oxopentan-3-yloxy)butan-2-yl]oxypentan-3-yl]oxybutan-2-yl] 3-(3-hydroxybutanoyloxy)pentanoate](/img/structure/B12085549.png)
